![molecular formula C40H48Br2N20O25P4 B142962 Ppp-AA CAS No. 143832-09-1](/img/structure/B142962.png)
Ppp-AA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ppp-AA, also known as Palmitoyl-prolyl-phosphatidylcholine-amino acid, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a synthetic derivative of phosphatidylcholine, which is a major component of cell membranes. Ppp-AA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for research in several fields, including medicine, biotechnology, and pharmacology.
Wirkmechanismus
Ppp-AA exerts its therapeutic effects by modulating various signaling pathways in cells. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Ppp-AA also activates various anti-oxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
Ppp-AA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and promote cell survival. Ppp-AA also enhances mitochondrial function, which is essential for cellular energy production. Additionally, Ppp-AA has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Ppp-AA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits low toxicity and is well-tolerated by cells and animals. However, Ppp-AA has some limitations, including its high cost and limited availability. Additionally, the synthesis process is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on Ppp-AA. One area of interest is its potential use in the treatment of cancer. Ppp-AA has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Ppp-AA has been shown to improve cognitive function and memory in animal models, making it a promising candidate for further research. Additionally, the development of novel formulations and delivery methods for Ppp-AA could enhance its therapeutic potential.
Synthesemethoden
Ppp-AA is synthesized by the reaction of palmitic acid with proline and phosphatidylcholine. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various chromatographic techniques. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Ppp-AA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-apoptotic properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
143832-09-1 |
---|---|
Produktname |
Ppp-AA |
Molekularformel |
C40H48Br2N20O25P4 |
Molekulargewicht |
1492.6 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-5-[2-[(2S,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl]-3,4-dihydroxyoxolan-2-yl]-3-[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]-2-phosphonooxypropyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C40H48Br2N20O25P4/c41-37-57-15-27(45)49-6-53-31(15)61(37)34-20(66)24(67)40(83-34,3-12-21(84-88(68,69)70)19(65)33(82-12)59-8-55-13-25(43)47-4-51-29(13)59)39(87-91(77,78)79,1-10-17(63)22(85-89(71,72)73)35(80-10)60-9-56-14-26(44)48-5-52-30(14)60)2-11-18(64)23(86-90(74,75)76)36(81-11)62-32-16(58-38(62)42)28(46)50-7-54-32/h4-12,17-24,33-36,63-67H,1-3H2,(H2,43,47,51)(H2,44,48,52)(H2,45,49,53)(H2,46,50,54)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)/t10-,11-,12-,17-,18-,19-,20-,21-,22-,23-,24+,33-,34-,35-,36-,39?,40+/m1/s1 |
InChI-Schlüssel |
QZXOIQORVRLRSZ-QOISNMLESA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@]4([C@H]([C@H]([C@@H](O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(C[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(C[C@@H]1[C@H]([C@H]([C@@H](O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4(C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(CC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(CC1C(C(C(O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4(C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(CC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(CC1C(C(C(O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Synonyme |
5'-monophosphoryladenylyl-(2'-5')adenylyl-(2'-5')-8-bromoadenylyl-(2'-5')-8-bromoadenosine p5'A2'p5'A2'p5'(Br(8)A)2'p5'(Br(8)A) PPP-AA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.